molecular formula C10H19N3O4 B1587363 H-Ile-Asn-OH CAS No. 59652-59-4

H-Ile-Asn-OH

Cat. No.: B1587363
CAS No.: 59652-59-4
M. Wt: 245.28 g/mol
InChI Key: HZYHBDVRCBDJJV-UHFFFAOYSA-N
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Description

Isoleucyl-asparagine, commonly referred to as H-Ile-Asn-OH, is a dipeptide composed of the amino acids isoleucine and asparagine

Scientific Research Applications

Isoleucyl-asparagine has a wide range of applications in scientific research, including:

    Chemistry: Isoleucyl-asparagine is used as a model compound in studies of peptide synthesis and peptide bond formation. It is also used in the development of new synthetic methods and reagents for peptide chemistry.

    Biology: Isoleucyl-asparagine is used in studies of protein structure and function, as well as in the investigation of peptide-protein interactions. It is also used in the development of peptide-based drugs and therapeutics.

    Medicine: Isoleucyl-asparagine is used in the development of peptide-based vaccines and diagnostic tools. It is also used in the study of peptide-mediated signaling pathways and the development of peptide-based therapeutics for various diseases.

    Industry: Isoleucyl-asparagine is used in the production of peptide-based materials and coatings. It is also used in the development of peptide-based sensors and biosensors for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isoleucyl-asparagine typically involves the formation of a peptide bond between the carboxyl group of isoleucine and the amino group of asparagine. This can be achieved through standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS) or solution-phase synthesis.

In SPPS, the synthesis begins with the attachment of the C-terminal amino acid (isoleucine) to a solid resin. The amino group of isoleucine is protected with a temporary protecting group, such as fluorenylmethyloxycarbonyl (Fmoc). The resin-bound isoleucine is then reacted with the N-terminal amino acid (asparagine), which is also protected by an Fmoc group. The Fmoc group is removed using a base, such as piperidine, to allow the formation of the peptide bond. The process is repeated for each amino acid in the sequence, and the final peptide is cleaved from the resin using a strong acid, such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of isoleucyl-asparagine can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. These synthesizers use similar principles as SPPS but are optimized for large-scale production. The use of high-throughput techniques and advanced purification methods, such as high-performance liquid chromatography (HPLC), ensures the production of high-purity peptides.

Chemical Reactions Analysis

Types of Reactions

Isoleucyl-asparagine can undergo various chemical reactions, including:

    Oxidation: The amino acid residues in isoleucyl-asparagine can be oxidized under certain conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups in the peptide, such as the reduction of disulfide bonds.

    Substitution: Substitution reactions can be used to introduce new functional groups into the peptide, such as the substitution of hydrogen atoms with halogens.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄). These reactions are typically carried out in aqueous solutions at neutral or slightly acidic pH.

    Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used. These reactions are typically carried out in aqueous solutions at neutral pH.

    Substitution: Halogenation reactions can be carried out using reagents such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). These reactions are typically carried out in organic solvents, such as dichloromethane (DCM).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of isoleucyl-asparagine can lead to the formation of oxidized derivatives with modified side chains, while reduction can result in the formation of reduced peptides with altered disulfide bonds.

Mechanism of Action

The mechanism of action of isoleucyl-asparagine depends on its specific application. In general, the compound exerts its effects through interactions with specific molecular targets, such as proteins or enzymes. These interactions can lead to changes in the structure and function of the target molecules, resulting in various biological effects.

For example, in the context of peptide-based therapeutics, isoleucyl-asparagine can interact with specific receptors or enzymes to modulate their activity. This can lead to changes in cellular signaling pathways and physiological responses. The specific molecular targets and pathways involved depend on the particular application and the structure of the peptide.

Comparison with Similar Compounds

Isoleucyl-asparagine can be compared with other similar dipeptides, such as:

    Asparaginyl-isoleucine (Asn-Ile): This dipeptide has the same amino acid composition as isoleucyl-asparagine but with the reverse sequence. The properties and applications of Asn-Ile can differ from those of H-Ile-Asn-OH due to the different arrangement of the amino acids.

    Isoleucyl-glutamine (Ile-Gln): This dipeptide is similar to isoleucyl-asparagine but contains glutamine instead of asparagine. The presence of glutamine can lead to differences in the chemical reactivity and biological activity of the peptide.

    Leucyl-asparagine (Leu-Asn): This dipeptide is similar to isoleucyl-asparagine but contains leucine instead of isoleucine. The presence of leucine can lead to differences in the hydrophobicity and structural properties of the peptide.

Properties

IUPAC Name

4-amino-2-[(2-amino-3-methylpentanoyl)amino]-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-3-5(2)8(12)9(15)13-6(10(16)17)4-7(11)14/h5-6,8H,3-4,12H2,1-2H3,(H2,11,14)(H,13,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZYHBDVRCBDJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(=O)N)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00403017
Record name Ile-Asn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoleucyl-Asparagine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0028902
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

59652-59-4
Record name Ile-Asn
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00403017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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